7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine is a heterocyclic compound that features a unique fusion of morpholine, thiazole, and pyrimidine rings. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine typically involves the cyclization of aminothiazoles with formamide, formic acid, and dimethyl malonate . One common method includes the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, followed by alkylation at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Morpholine, various alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I/DNA complex, causing DNA damage during cell replication and inhibiting cancer cell proliferation . Additionally, it has been shown to interact with various receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds have been studied for their anticancer properties and topoisomerase I inhibitory activity.
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and have been investigated for their biological significance and applications.
Uniqueness
7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine stands out due to its unique fusion of morpholine, thiazole, and pyrimidine rings, which contributes to its diverse biological activities and potential therapeutic applications. Its ability to act as a topoisomerase I inhibitor and its antibacterial and antiviral properties make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C9H12N6OS |
---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
7-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidine-2,5-diamine |
InChI |
InChI=1S/C9H12N6OS/c10-8-12-6-5(17-9(11)13-6)7(14-8)15-1-3-16-4-2-15/h1-4H2,(H4,10,11,12,13,14) |
InChI Key |
GNGBHNFMRLBPHI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.